N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBLSMYOFCYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide typically involves the nitration of 5-fluoro-4-methylacetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Reduction: N-(5-Amino-4-methyl-2-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Antimycobacterial Agent :
- This compound is being investigated for its ability to target iron acquisition in Mycobacterium tuberculosis. It interferes with the biosynthesis of siderophores, crucial for the bacteria's iron uptake and virulence. Preliminary studies indicate that it may inhibit salicylate synthase MbtI, an enzyme involved in this process.
-
Drug Design and Optimization :
- The structural data obtained from single-crystal X-ray diffraction (SC-XRD) allows researchers to design analogs with improved efficacy against tuberculosis. The compound's interaction with bacterial enzymes provides insights into developing new drugs with specific mechanisms of action.
-
Biological Activity :
- Initial studies suggest potential antimicrobial and anticancer properties. The compound's ability to interact with enzymes and receptors may alter cellular processes, leading to therapeutic effects.
Organic Synthesis
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups enable various chemical reactions, including reductions and substitutions.
Case Studies
-
Antimycobacterial Activity :
- Studies conducted on the compound's inhibitory effects on MbtI have shown promising results, suggesting its potential as a lead compound for developing new antitubercular agents.
-
Drug Development :
- Research into the pharmacokinetics of this compound indicates favorable absorption characteristics, enhancing its potential effectiveness as an oral medication.
-
Biochemical Pathways :
- Investigations into its interactions with various biological targets reveal that it may influence multiple pathways, which could lead to diverse therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The presence of the nitro group and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Nitro Group Position Variants
The position of the nitro group significantly alters electronic distribution and biological activity:
- N-(4-Methoxy-2-nitrophenyl)acetamide (Compound 22, ) : A nitro group at position 2 and methoxy at position 4. The methoxy group donates electrons via resonance, countering the nitro group’s electron-withdrawing effect. This contrasts with the target compound’s methyl group, which lacks resonance effects .
Halogen Substitutions
- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide () : Methoxy at position 4 enhances solubility but reduces steric bulk compared to the target’s methyl group .
Functional Group Modifications
Methyl vs. Methoxy Groups
- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide () : The methoxy group improves water solubility due to its polar nature but may reduce membrane permeability relative to the target’s methyl group .
- N-(4-Methoxy-2-nitrophenyl)acetamide (Compound 22, ) : Demonstrates how electron-donating substituents can modulate the nitro group’s reactivity in electrophilic substitution reactions .
Trifluoroacetamide Derivatives
Enzyme Inhibition
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA, ): A structurally distinct nitro-containing acetamide, NFTA induces lymphocytic leukemia in mice, highlighting the role of nitro groups in carcinogenicity. The target compound’s nitro placement at position 2 may reduce such risks compared to NFTA’s fused nitro-furyl system .
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () : A potent FPR2 agonist, this compound underscores how aryl acetamides with extended conjugated systems exhibit targeted bioactivity, unlike the simpler target compound .
Anticancer Activity
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38, ) : Exhibits remarkable anti-cancer activity via sulfonyl and quinazoline moieties. The target compound lacks these groups, suggesting divergent mechanisms of action .
Comparative Data Table
Biological Activity
Overview
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 224.19 g/mol. This compound is notable for its potential applications in pharmaceuticals due to its unique structural features, which include a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring. These functional groups contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoro and nitro groups enhances its reactivity, allowing it to influence various biochemical pathways. Preliminary studies suggest that this compound may exhibit diverse molecular effects, potentially altering cellular processes through:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival, such as those involved in iron acquisition in Mycobacterium tuberculosis.
- Receptor Binding : The compound may bind with high affinity to multiple receptors, leading to significant changes in their activity and function.
Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. Initial studies indicate that it may possess inhibitory effects against various bacterial strains, particularly those resistant to conventional treatments. The minimum inhibitory concentration (MIC) values obtained from in vitro assays provide insight into its effectiveness:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 16 |
| This compound | Klebsiella pneumoniae | 32 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of similar compounds within this chemical class. Compounds with structural similarities have been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .
Study on Antitubercular Activity
A study focused on the antitubercular activity of this compound revealed promising results. The compound was subjected to a series of assays that demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity and safety profiles:
- In Vitro Testing : The compound was tested against multiple strains of M. tuberculosis, showing varying degrees of efficacy.
- Safety Profile : Cytotoxicity assays indicated that the compound exhibited low toxicity in normal cell lines, suggesting a favorable therapeutic index .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its bioavailability and therapeutic potential. Preliminary assessments indicate that the compound has favorable absorption characteristics, which could enhance its effectiveness as an oral medication.
Q & A
Q. Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
Advanced researchers use single-crystal X-ray diffraction to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between nitro and acetamide groups). For example, deviations in nitro group planarity (e.g., O–N–C–C torsion angles) can influence reactivity (#), (#).
Basic: What synthetic routes are available for this compound?
Methodological Answer:
A common approach involves:
Nitration : Introduce nitro groups to a fluorinated toluene derivative.
Acetylation : React the intermediate with acetic anhydride under reflux, followed by purification via recrystallization (e.g., ethanol/water) (#), (#).
Key parameters: Temperature control (~110°C) to avoid over-nitration and stoichiometric acetic anhydride for complete acetylation (#).
Q. Advanced: How do competing substituent effects (fluoro, methyl, nitro) influence regioselectivity during synthesis?
The electron-withdrawing nitro and fluoro groups direct electrophilic substitution to specific positions. Computational modeling (DFT) can predict activation energies for intermediates, while HPLC-MS monitors byproducts like over-nitrated isomers (#), (#).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Advanced: How can ecotoxicological risks be assessed for environmental release?
Use Daphnia magna or Vibrio fischeri bioassays to quantify aquatic toxicity. LC values correlate with nitro group persistence and methyl/fluoro substituent hydrophobicity (#), (#).
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
- Antimicrobial Studies : Structure-activity relationship (SAR) testing against Gram-positive bacteria (e.g., S. aureus), leveraging the nitro group’s redox activity (#), (#).
- Enzyme Inhibition : Evaluate lipoxygenase or protease inhibition via fluorometric assays (IC determination) (#).
Q. Advanced: How does the fluorine atom enhance bioavailability in drug design?
Fluorine’s electronegativity improves membrane permeability and metabolic stability. Pharmacokinetic studies (e.g., logP via shake-flask method) quantify these effects (#), (#).
Basic: How to address low yields during acetylation?
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
- Catalysis : Add catalytic HSO to enhance acetic anhydride reactivity (#), (#).
Q. Advanced: What mechanistic insights explain side-product formation during nitration?
Side products (e.g., di-nitrated derivatives) arise from incomplete steric hindrance by the methyl group. Kinetic studies (HPLC monitoring) and transition state modeling (DFT) optimize reaction conditions (#), (#).
Advanced: How do crystallographic data inform reactivity predictions?
Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice but may reduce solubility. Hirshfeld surface analysis quantifies these interactions, guiding solvent selection for reactions (#), (#).
Advanced: Can computational methods predict metabolic pathways?
Yes. Tools like GLORY or ADMET Predictor simulate Phase I/II metabolism. For example, nitro reduction to amine derivatives is a likely pathway, validated via LC-MS/MS of hepatic microsomal incubations (#), (#).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
